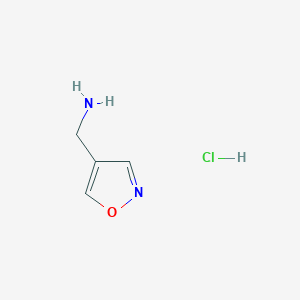

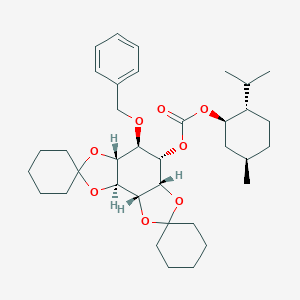

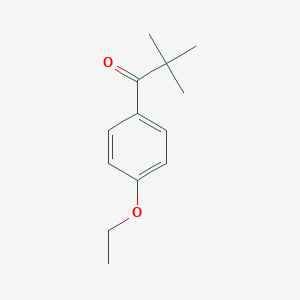

![molecular formula C8H10O3 B061601 Methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate CAS No. 180464-92-0](/img/structure/B61601.png)

Methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate involves various synthetic routes, including both one-step and two-step methodologies. These methods highlight its versatility as a substrate in organic synthesis for preparing medical and pharmaceutical products due to its significant role as a precursor for new bioactive molecules (Farooq & Ngaini, 2019).

Molecular Structure Analysis

Molecular structure analysis has shown that compounds like methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate exhibit a variety of mesophases due to their structured nature. The structural analysis is crucial in understanding the transitional properties of these compounds and their phase behaviors, which are essential for applications in materials science (Henderson & Imrie, 2011).

Chemical Reactions and Properties

Chemical reactions involving methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate are diverse, demonstrating its reactivity and functionalization capabilities. Its role in the metathesis of functionalized olefins, for instance, showcases its utility in organic synthesis and polymer chemistry, offering insights into the development of new catalytic systems (Lefebvre et al., 1995).

Physical Properties Analysis

The physical properties of methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate and related compounds, such as pentane-1,5-diol, have been studied for their applications in dermatology, revealing their efficacy, safety, and pharmaceutical properties. Such analyses are critical for understanding their behavior in various formulations and potential for topical administration (Jacobsson Sundberg & Faergemann, 2008).

Chemical Properties Analysis

The chemical properties of methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate, including its role in synthesis and reactivity patterns, have been extensively researched. Developments in its synthesis and reactivity, especially concerning methylene- and alkylidenecyclopropane derivatives, underline the compound's importance in organic chemistry and its potential in creating new molecules with desired functionalities (Pellissier, 2014).

Scientific Research Applications

Synthesis and Incorporation into Peptides

Derivatives of 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid, synthesized starting from [1.1.1]propellane, serve as rigid analogues of γ-aminobutyric acid and have been successfully incorporated into linear and cyclic peptides. This represents a significant contribution to peptide chemistry, offering new avenues for developing peptide-based therapeutics and biochemical tools (Pätzel et al., 2004).

Ring Opening Reactions

The study on the synthesis and ring-opening reactions of 2-silabicyclo[2.1.0]pentane highlights the compound's utility in generating structures with diverse functional groups. This work opens up new possibilities for the synthesis of complex molecules with potential applications in drug development and materials science (Maas et al., 2004).

Anticancer Drug Development

Research into amino acetate functionalized Schiff base organotin(IV) complexes, involving the reaction of potassium 2-{[(2Z)-(3-hydroxy-1-methyl-2-butenylidene)]amino}-4-methyl-pentanoate with PhnSnCl4-n, demonstrates potential applications in anticancer drug development. These complexes have shown notable cytotoxicity against various human tumor cell lines, indicating their promise as anticancer agents (Basu Baul et al., 2009).

Bioisosteres for Drug Design

The synthesis of 3-alkylbicyclo[1.1.1]pentan-1-amines from [1.1.1]propellane, as reported by Hughes et al. (2019), illustrates the application of bicyclo[1.1.1]pentanes as effective bioisosteres for aromatic rings, tert-butyl groups, and alkynes in drug design. This method facilitates the incorporation of pharmaceutically relevant amines onto the bicyclo[1.1.1]pentane scaffold, highlighting its utility in the development of novel therapeutics (Hughes et al., 2019).

Enantioselective C–H Functionalization

The enantioselective C–H functionalization of bicyclo[1.1.1]pentanes represents a groundbreaking approach to accessing chiral substituted bicyclo[1.1.1]pentanes, crucial for pharmaceutical research and development. This innovative strategy, employing intermolecular sp3 C–H insertion reactions, facilitates the creation of chiral BCP derivatives, showcasing the compound's significance in synthetic organic chemistry and drug discovery (Garlets et al., 2020).

Safety And Hazards

Future Directions

properties

IUPAC Name |

methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-11-6(10)8-2-7(3-8,4-8)5-9/h5H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWHCZCYZLWROJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CC(C1)(C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3AS,4R,6S,7R,7aS)-7-(benzyloxy)-4-((benzyloxy)methyl)-6-(4-methoxyphenoxy)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran](/img/structure/B61526.png)

![N-([1,1'-Biphenyl]-2-yl)-4-(2-methyl-4,5-dihydroimidazo[4,5-d][1]benzazepine-6(3H)-carbonyl)benzamide](/img/structure/B61535.png)

![Cyclopentyl[4-(methylsulfanyl)phenyl]methanone](/img/structure/B61549.png)